molecular formula C9H7N3O2S B13180012 2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid

2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid

Cat. No.: B13180012
M. Wt: 221.24 g/mol
InChI Key: CWYMPOAQLREITB-UHFFFAOYSA-N
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Description

2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both pyrimidine and thiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the pyrimidine and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-methylpyrimidine-2-thiol, which is then reacted with a suitable carboxylic acid derivative to form the thiazole ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its potential biological activity.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and thiazole derivatives, such as:

  • 2-aminopyrimidine derivatives
  • Thioxopyrimidines
  • Pyrido[2,3-d]pyrimidin-5-ones

Uniqueness

What sets 2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid apart is its unique combination of the pyrimidine and thiazole rings, which can confer distinct electronic and steric properties. This uniqueness can result in specific biological activities or material properties that are not observed in other similar compounds.

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H7N3O2S/c1-5-2-10-7(11-3-5)8-12-4-6(15-8)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

CWYMPOAQLREITB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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